ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the dihydropyridazine class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 4. Its structure includes:
- Ethyl ester at position 2.
- 1-(2-Methylphenyl) substituent at position 1, contributing steric bulk and moderate hydrophobicity.
Properties
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-22(27)21-17(23-14-16-10-6-8-12-19(16)28-3)13-20(26)25(24-21)18-11-7-5-9-15(18)2/h5-13,23H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANAGVWLLDLZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 921989-26-6) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure comprises a pyridazine core, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.4 g/mol
- Structure : The compound features a dihydropyridazine ring substituted with various functional groups that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have shown promise in inhibiting cell proliferation and inducing apoptosis in breast and lung cancer cells.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives. The results demonstrated that certain modifications to the dihydropyridazine structure enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting a potential pathway for developing new anticancer agents based on this scaffold .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing methoxy and amino groups are often investigated for their ability to disrupt bacterial cell walls or inhibit essential enzymes.
Research Findings :
In vitro studies have shown that similar compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve interference with bacterial protein synthesis or cell membrane integrity .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest.
Mechanism of Action :
Research indicates that dihydropyridazines can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Data Summary
Scientific Research Applications
Structure and Composition
- IUPAC Name : Ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Molecular Formula : C23H31N3O3
- Molecular Weight : 397.5 g/mol
Key Functional Groups
The compound features several functional groups that contribute to its reactivity and biological activity:
- Dihydropyridazine Core : Imparts potential for interaction with biological targets.
- Aromatic Rings : Provide stability and influence the compound's lipophilicity.
- Carboxylate Group : May enhance solubility and bioavailability.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group is hypothesized to enhance its ability to penetrate cellular membranes, thereby increasing efficacy against tumors.
-
Antimicrobial Properties :
- Research indicates that derivatives of pyridazine compounds often demonstrate antimicrobial activity. This compound is being evaluated for effectiveness against bacterial and fungal strains.
-
Neuroprotective Effects :
- There are emerging studies focusing on the neuroprotective properties of similar compounds, suggesting that this compound might play a role in protecting neuronal cells from oxidative stress.
Pharmacological Research
The pharmacological profile of this compound is under investigation, focusing on:
-
Mechanism of Action :
Understanding how this compound interacts with specific receptors or enzymes could elucidate its therapeutic potential. Current hypotheses involve modulation of signaling pathways related to inflammation and apoptosis. -
Bioavailability Studies :
Evaluating the pharmacokinetics of this compound will be crucial for determining its viability as a drug candidate.
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science:
-
Polymeric Materials :
- Its ability to form stable complexes with metal ions can be utilized in creating novel polymeric materials with enhanced properties for industrial applications.
-
Sensors :
- The electronic properties derived from the aromatic systems can be exploited in sensor technology, particularly for detecting environmental pollutants or biological markers.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a promising avenue for further development.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., 4-methoxyphenyl in 12e) enhance synthetic yields compared to electron-withdrawing groups (e.g., CF₃ in 12g) .
- Polar substituents (e.g., -OH in 12d) increase melting points due to intermolecular hydrogen bonding. The target compound’s 2-methoxyphenylmethyl amino group may similarly enhance crystallinity.
2.2 Ester Group Variations
- Ethyl vs. Methyl Esters: The target compound’s ethyl ester (vs. Methyl esters, as in Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (), offer lower steric hindrance .
- Sulfanyl vs. Amino Groups: The pyridin-2-ylsulfanyl group in introduces sulfur-based nucleophilicity, whereas the target compound’s amino group enables hydrogen bonding, critical for receptor interactions .
2.3 Pharmacological Implications
- Adenosine A1 Receptor Modulation: Analogs in exhibit activity as adenosine A1 receptor modulators. The target compound’s 2-methylphenyl group may enhance hydrophobic interactions in receptor binding pockets compared to 3-chlorophenyl (12b) or 4-CF₃ (12g) substituents .
- Electron Effects: The 2-methoxyphenylmethyl amino group’s electron-donating nature could stabilize charge-transfer interactions in biological systems, contrasting with the electron-withdrawing nitro group in Ethyl 5-cyano-4-methyl-1-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (12g, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
